molecular formula C13H8O6 B031458 Urolithin D CAS No. 131086-98-1

Urolithin D

Katalognummer B031458
CAS-Nummer: 131086-98-1
Molekulargewicht: 260.2 g/mol
InChI-Schlüssel: NEZDQSKPNPRYAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Urolithin D, along with other urolithins, is synthesized in the human body from ellagitannins and ellagic acid by the gut microbiota. The process involves the transformation of ellagitannins into ellagic acid, which is then converted into various urolithins depending on the microbial composition of the gut. This interindividual variability leads to different metabotypes, which can influence the potential health benefits of these compounds (Tomás-Barberán et al., 2017).

Molecular Structure Analysis

Urolithin D's molecular structure is characterized by its dibenzo[b,d]pyran-6-one backbone. Detailed structural analysis through density functional theory (DFT) calculations has provided insights into its electrostatic potential, natural bond orbitals, and frontier molecular orbitals. These studies contribute to our understanding of urolithin D's chemical reactivity and biological activity (Hussein & Azeez, 2021).

Chemical Reactions and Properties

Urolithin D's chemical properties have been explored through its synthesis, characterization, and biological activity analysis. Its ability to modulate oxidative stress, acting as a potential therapeutic agent for various conditions, underscores the importance of understanding its chemical reactivity and stability. Research indicates that urolithins, including Urolithin D, comply with Lipinski's rule of five, suggesting their potential as oral drug candidates due to favorable bioactivity and toxicity profiles (Hussein & Azeez, 2021).

Physical Properties Analysis

While specific studies on Urolithin D's physical properties are limited, the general understanding of urolithins indicates they have moderate solubility and stability conducive to biological activity within the human body. Their physical properties are essential for their absorption, distribution, metabolism, and excretion, influencing their efficacy as bioactive metabolites.

Chemical Properties Analysis

The chemical properties of Urolithin D, such as its reactivity, stability, and interaction with biological molecules, play a crucial role in its biological effects. DFT analysis and studies on its drug-likeness, toxicity prediction, bioactivity score, and chemical reactivity descriptors offer valuable insights into how Urolithin D may interact with cellular components to exert its health benefits (Hussein & Azeez, 2021).

Wissenschaftliche Forschungsanwendungen

  • Metabolic Health

    Urolithin A, C, and D are noted to reduce triglyceride accumulation and increase fatty acid oxidation in human cultures of adipocytes and hepatocytes, suggesting a potential role in managing metabolic disorders (Kang et al., 2016).

  • Neuroprotection

    Urolithin A may exert neuroprotective effects and aid in preventing brain aging through activation of specific signaling pathways (Chen et al., 2019), and by improving the cellular antioxidant battery in specific cell types (Cásedas et al., 2020).

  • Anti-Diabetic Potential

    Urolithin C in particular is highlighted for its potential anti-diabetic treatments due to its antioxidant, anti-inflammatory, and anti-glycative activities (Bayle et al., 2016).

  • Broad Biological Activities

    Urolithins exhibit a variety of biological activities including cardiovascular protection, anti-inflammatory activity, anticancer properties, antidiabetic activity, and antiaging properties, with Urolithin C being the most promising compound for potential anti-diabetic treatments (Hasheminezhad et al., 2021).

  • Muscle Health and Aging

    Urolithin A has been shown to improve muscle function by inducing mitophagy, a process important for the maintenance of healthy muscles, in models of muscular dystrophy (Luan et al., 2021), and to prolong lifespan in model organisms (Ryu et al., 2016).

  • Endocrine and Metabolic Effects

    Urolithins A and D exhibit estrogenic and anti-thyroid hormonal activities, which might be relevant for conditions related to hormonal imbalances or requiring modulation of these hormones (Gramec Skledar et al., 2019).

  • Gut Health and Obesity

    Urolithin A has been shown to modulate gut microbe compositions related to obesity, indicating potential uses in obesity therapy (Abdulrahman et al., 2020).

  • Safety and Bioavailability

    Urolithin A is considered safe, bioavailable, and may improve mitochondrial and cellular health in human muscle after regular oral consumption (Andreux et al., 2019).

Safety And Hazards

While specific safety and hazard data for Urolithin D is not available, general safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Zukünftige Richtungen

Urolithins, including Urolithin D, are emerging as a new class of anticancer compounds . They hold promise as therapeutic and nutritional supplements in cardiovascular disorders, osteoporosis, muscle health, neurological disorders, and cancers of breast, endometrium, and prostate . Future directions include applying Urolithin D in Parkinson’s Disease management and further studies to confirm the role of Urolithin D supplementation in healthy aging .

Eigenschaften

IUPAC Name

3,4,8,9-tetrahydroxybenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O6/c14-8-2-1-5-6-3-9(15)10(16)4-7(6)13(18)19-12(5)11(8)17/h1-4,14-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZDQSKPNPRYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C3=CC(=C(C=C3C(=O)O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70156886
Record name 6H-Dibenzo(b,d)pyran-6-one, 3,4,8,9-tetrahydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Urolithin D
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029219
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Urolithin D

CAS RN

131086-98-1
Record name 6H-Dibenzo(b,d)pyran-6-one, 3,4,8,9-tetrahydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131086981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6H-Dibenzo(b,d)pyran-6-one, 3,4,8,9-tetrahydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Urolithin D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JVT9VXW2DJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Urolithin D
Reactant of Route 2
Urolithin D
Reactant of Route 3
Urolithin D
Reactant of Route 4
Urolithin D
Reactant of Route 5
Urolithin D
Reactant of Route 6
Urolithin D

Citations

For This Compound
323
Citations
C Giorgio, P Mena, D Del Rio… - Molecular nutrition & …, 2015 - Wiley Online Library
… , urolithin D, and ellagic acid succeeded to inhibit the EphA2-ephrin-A1 binding. Urolithin D, … light on the binding mode and selective activity of urolithin D. This catabolite blocked EphA2 …
Number of citations: 38 onlinelibrary.wiley.com
D Beltrán, MD Frutos-Lisón… - Journal of Agricultural …, 2023 - ACS Publications
… In the course of the elucidation of the metabolic pathways by which different bacterial strains produce urolithins, we tested the metabolism of urolithin D (3,4,8,9-tetrahydroxy urolithin) by …
Number of citations: 1 pubs.acs.org
B Pfundstein, R Haubner, G Würtele… - Journal of Agricultural …, 2014 - ACS Publications
… positively with the concentration of urolithin D in both the DPPH and FRAP assays, but not in the ORAC assay, which was entirely consistent with the in vitro assays for pure urolithin D. …
Number of citations: 47 pubs.acs.org
R García-Villalba, MV Selma, JC Espín… - Journal of Agricultural …, 2019 - ACS Publications
… conditions, with the already known tertrahydroxy urolithins, urolithin D (R t 10.02 min), urolithin E (R … Its UV spectrum was closer to that of urolithin M6 rather than to those of urolithin D or …
Number of citations: 54 pubs.acs.org
M Savi, L Bocchi, P Mena… - Cardiovascular …, 2017 - cardiab.biomedcentral.com
… main urolithins detected in human biological fluids and tissues after ET consumption by humans, while other urolithins such as urolithin C (UC, 3,8,9-trihydroxy-urolithin) and urolithin D (…
Number of citations: 113 cardiab.biomedcentral.com
ST Wang, WC Chang, C Hsu… - Journal of Agricultural and …, 2017 - ACS Publications
… acid is converted via lactone-ring opening, decarboxylation and further dehydroxylation enzymatic reactions into pentahydroxy urolithin (urolithin M5), tetrahydroxy urolithin (urolithin D, …
Number of citations: 30 pubs.acs.org
B Xia, XC Shi, BC Xie, MQ Zhu, Y Chen, XY Chu… - PLoS …, 2020 - journals.plos.org
Obesity leads to multiple health problems, including diabetes, fatty liver, and even cancer. Here, we report that urolithin A (UA), a gut-microflora–derived metabolite of pomegranate …
Number of citations: 95 journals.plos.org
AM Toney, D Fox, V Chaidez, AE Ramer-Tait, S Chung - Biomedicines, 2021 - mdpi.com
Urolithin A (UroA) is a gut metabolite produced from ellagic acid-containing foods such as pomegranates, berries, and walnuts. UroA is of growing interest due to its therapeutic potential …
Number of citations: 37 www.mdpi.com
M Bayle, C Roques, B Marion, M Audran, C Oiry… - … of Pharmaceutical and …, 2016 - Elsevier
… Transformation of EA starts in the jejunum and the first metabolite produced, urolithin D, retains four phenolic hydroxyl groups. The metabolism continues along the gastrointestinal tract …
Number of citations: 17 www.sciencedirect.com
GH Cui, WQ Chen, ZY Shen - Pharmacological Reports, 2018 - Springer
Background This study investigates the therapeutic potential of urothelin A in attenuating atherosclerotic lesion in wistar rat models and explore the role of Scavenger receptor-class B …
Number of citations: 30 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.